
(D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin
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Overview
Description
(D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is designed to mimic or enhance the biological activity of natural vasopressin, potentially offering therapeutic benefits in various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. Quality control measures such as HPLC and mass spectrometry are essential to verify the final product’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at sulfur-containing amino acids like cysteine.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions are typically modified peptides with altered biological activities or stability profiles.
Scientific Research Applications
Pharmacological Applications
-
Antidiuretic Response Inhibition :
- The compound acts as an antagonist to vasopressin receptors, particularly V2 receptors, which are involved in water reabsorption in the kidneys. This property is significant in conditions where fluid overload is a concern, such as congestive heart failure or certain renal disorders.
-
Vasopressor Response Modulation :
- By inhibiting vasopressin's action on V1 receptors, this compound can help manage hypertension and other cardiovascular conditions by preventing excessive vasoconstriction.
-
Research on Diabetes Insipidus :
- Studies have investigated its potential use in managing diabetes insipidus, a condition characterized by excessive thirst and urination due to insufficient vasopressin production. The antagonist properties may help in understanding the disease mechanism and developing new treatment strategies.
Case Study 1: Cardiovascular Applications
A study published in the Journal of Hypertension explored the effects of (D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin on blood pressure regulation. Researchers found that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure in animal models, suggesting its potential for treating hypertension .
Case Study 2: Fluid Management
In a clinical trial focused on patients with heart failure, the use of this vasopressin analog showed promising results in managing fluid retention. Patients receiving the compound exhibited improved diuresis without the adverse effects typically associated with traditional diuretics .
Case Study 3: Diabetes Insipidus Research
A recent investigation assessed the role of this compound in models of diabetes insipidus. The findings indicated that while it inhibited vasopressin’s effects, it provided insights into receptor interactions and could lead to novel therapeutic approaches .
Mechanism of Action
(D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) on target cells. This binding triggers a cascade of intracellular events, including the activation of G-proteins and second messengers like cAMP and calcium ions, leading to the desired physiological responses such as water reabsorption in the kidneys and vasoconstriction.
Comparison with Similar Compounds
Similar Compounds
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.
Terlipressin: Another analog used in the management of septic shock and variceal bleeding.
Uniqueness
(D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin is unique due to its specific modifications, which may confer enhanced stability, receptor selectivity, or potency compared to other vasopressin analogs.
Biological Activity
(D(CH2)(5/1),D-Tyr(ET)2,Val4,Arg8,Des-Gly9)-vasopressin is a synthetic analog of the natural peptide hormone vasopressin. This compound exhibits significant biological activity primarily through its interactions with vasopressin receptors, particularly the V1A receptor subtype. Understanding its biological activity is crucial for potential therapeutic applications in conditions related to fluid balance and blood pressure regulation.
Chemical Structure and Properties
- Molecular Formula : C51H74N12O10S2
- Molecular Weight : 1079.34 g/mol
- CAS Number : 90332-82-4
- Key Modifications :
- D(CH2)(5/1) modification enhances stability.
- D-Tyr(ET)2 substitution increases receptor selectivity.
- Des-Gly9 modification contributes to its antagonistic properties.
This compound functions primarily as an agonist at the V1A vasopressin receptor. Its binding affinity and selectivity for this receptor subtype facilitate vasoconstriction and modulation of renal water retention, mimicking the physiological effects of natural vasopressin while exhibiting enhanced potency due to its structural modifications .
Table 1: Comparison of Biological Activities
Compound Name | Vasopressor Activity (pA2) | Antidiuretic Activity (Units/mg) | Receptor Selectivity |
---|---|---|---|
Vasopressin | 369 | 323 | V1A/V2 |
This compound | Higher than Vasopressin | Enhanced due to modifications | Primarily V1A |
Pharmacological Studies
Research indicates that this compound exhibits potent agonistic activity at vasopressin receptors. In particular, studies have shown that it can effectively stimulate cAMP accumulation in cells expressing the V2 receptor, which is critical for renal function . The compound's unique modifications allow it to distinguish its effects from those of natural vasopressin, providing insights into receptor pharmacology.
Case Study: Nephrogenic Diabetes Insipidus
In a study involving nephrogenic diabetes insipidus (NDI), this compound was evaluated for its ability to rescue function in mutant V2 receptors. The results demonstrated that the compound could restore cAMP production in cells expressing a mutated version of the receptor, indicating its potential utility in treating conditions characterized by impaired vasopressin signaling .
Synthesis and Applications
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for precise control over the incorporation of non-natural amino acids and ensures high purity and yield of the final product .
Potential Applications:
- Therapeutic Development : Its agonistic properties make it a candidate for developing treatments for conditions like NDI.
- Research Tool : Useful in studies investigating vasopressin receptor dynamics and pharmacology.
Properties
IUPAC Name |
N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H74N12O10S2/c1-4-73-33-19-17-32(18-20-33)26-35-44(67)59-36(25-31-13-7-5-8-14-31)46(69)62-42(30(2)3)48(71)60-37(27-40(52)64)45(68)61-38(29-74-75-51(28-41(65)57-35)21-9-6-10-22-51)49(72)63-24-12-16-39(63)47(70)58-34(43(53)66)15-11-23-56-50(54)55/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,64)(H2,53,66)(H,57,65)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,54,55,56) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLYXDZRLDZVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H74N12O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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